molecular formula C19H18F4N4O B2979573 4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2097903-35-8

4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2979573
CAS No.: 2097903-35-8
M. Wt: 394.374
InChI Key: JHPBVDOSBWGBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H18F4N4O and its molecular weight is 394.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Neuroleptic Agents

Compounds similar to the queried chemical structure have been involved in the synthesis of neuroleptic agents, like Fluspirilen and Penfluridol. These agents are part of pharmaceuticals designed to treat psychiatric disorders by acting on the central nervous system. The synthesis involves key intermediates that incorporate fluorophenyl groups, cyclopropane carbonyls, and pyrimidine moieties, highlighting the relevance of such structures in medicinal chemistry (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Antibacterial Activity

Derivatives featuring pyrimidine and piperazine groups have shown potential in the development of antibacterial agents. These compounds have been synthesized and evaluated for their activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). This indicates the chemical's potential role in addressing antibiotic resistance, a major concern in public health (Sunduru, Gupta, Chauhan, Mishra, Shukla, & Chauhan, 2011).

Antineoplastic Activity

Compounds with structural similarities have been explored for their antineoplastic (anti-cancer) properties, particularly as tyrosine kinase inhibitors. These inhibitors play a crucial role in cancer therapy by blocking specific enzymes (tyrosine kinases) involved in cancer cell growth and proliferation. The detailed study of their metabolism in chronic myelogenous leukemia patients has provided valuable insights into the design of more effective cancer treatments (Gong, Chen, Deng, & Zhong, 2010).

Photostability and Photochemical Reactions

The photochemistry of related compounds, such as those involving cyclopropyl and fluorophenyl groups attached to a piperazine moiety, has been investigated to understand their stability and reactions under light exposure. This research is important for the development of drugs and materials that are stable under various environmental conditions, including light exposure (Mella, Fasani, & Albini, 2001).

Development of Diagnostic Probes

Fluorinated derivatives of piperazine and pyrimidine have been synthesized for use as radiolabeled probes in medical imaging, such as positron emission tomography (PET). These probes can selectively bind to receptors or enzymes in the body, allowing for the non-invasive study of biological processes and the detection of diseases (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N4O/c20-14-3-1-13(2-4-14)18(5-6-18)17(28)27-9-7-26(8-10-27)16-11-15(19(21,22)23)24-12-25-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPBVDOSBWGBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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